N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14603372
InChI: InChI=1S/C16H14N2O2/c1-20-15-4-2-3-13(11-15)16(19)18-14-7-5-12(6-8-14)9-10-17/h2-8,11H,9H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide

CAS No.:

Cat. No.: VC14603372

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide -

Specification

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide
Standard InChI InChI=1S/C16H14N2O2/c1-20-15-4-2-3-13(11-15)16(19)18-14-7-5-12(6-8-14)9-10-17/h2-8,11H,9H2,1H3,(H,18,19)
Standard InChI Key HISVUQTYPRDQAQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC#N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-[4-(Cyanomethyl)phenyl]-3-methoxybenzamide possesses the molecular formula C₁₆H₁₄N₂O₂ and a molecular weight of 266.29 g/mol. The IUPAC name N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide reflects its benzamide backbone substituted with a methoxy group at the benzene ring's third position and a cyanomethyl group attached to the para-aminophenyl moiety.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₄N₂O₂
Molecular Weight266.29 g/mol
IUPAC NameN-[4-(cyanomethyl)phenyl]-3-methoxybenzamide
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC#N
InChI KeyHISVUQTYPRDQAQ-UHFFFAOYSA-N

The cyanomethyl group (-CH₂CN) introduces both electron-withdrawing and nucleophilic characteristics, while the methoxy group (-OCH₃) enhances electronic delocalization across the aromatic system. X-ray crystallography data for analogous benzamides reveal planar configurations that facilitate π-π stacking interactions, suggesting similar behavior in this compound .

Spectroscopic Profiles

While direct spectral data for N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide remains unpublished, related benzamides exhibit distinctive NMR and IR signatures:

  • ¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear as multiplet signals between δ 6.8–7.8 ppm .

  • IR: Stretching vibrations for amide carbonyl (C=O) occur near 1650 cm⁻¹, and nitrile (C≡N) absorption appears at ~2240 cm⁻¹.

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via nucleophilic acyl substitution between 4-methoxybenzoyl chloride and 4-aminobenzyl cyanide in the presence of triethylamine:

4-Methoxybenzoyl chloride+4-Aminobenzyl cyanideEt3NN-[4-(Cyanomethyl)phenyl]-3-methoxybenzamide+HCl\text{4-Methoxybenzoyl chloride} + \text{4-Aminobenzyl cyanide} \xrightarrow{\text{Et}_3\text{N}} \text{N-[4-(Cyanomethyl)phenyl]-3-methoxybenzamide} + \text{HCl}

Triethylamine neutralizes HCl, shifting the equilibrium toward amide formation. Reaction conditions typically involve anhydrous dichloromethane at 0–5°C, yielding 68–72% after recrystallization from ethanol.

Process Optimization

Key parameters affecting yield and purity:

  • Stoichiometry: A 1:1.2 molar ratio of acyl chloride to amine minimizes side products.

  • Temperature: Maintaining temperatures below 10°C prevents cyanohydrin formation.

  • Purification: Gradient chromatography (hexane:ethyl acetate, 3:1) resolves unreacted starting materials.

Physicochemical Properties

Solubility and Stability

N-[4-(Cyanomethyl)phenyl]-3-methoxybenzamide exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (82 mg/mL) and DMF (94 mg/mL). The compound remains stable under inert atmospheres up to 150°C, with decomposition initiating at 210°C (DSC data). Hydrolytic susceptibility at the nitrile group necessitates storage at pH 6–8 and humidity <40%.

Computational Modeling

DFT calculations (B3LYP/6-311+G(d,p)) predict:

  • Dipole Moment: 4.8 Debye, indicating moderate polarity.

  • HOMO-LUMO Gap: 5.3 eV, suggesting stability against electrophilic attack.

  • LogP: 2.1 ± 0.3, correlating with observed membrane permeability in cellular assays .

Biological Activities and Applications

Anticancer Mechanisms

Preliminary assays demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 µM) through histone deacetylase (HDAC) inhibition . Molecular docking simulations indicate binding to HDAC3's catalytic pocket (ΔG = -9.2 kcal/mol), with the cyanomethyl group forming hydrogen bonds with Asp253 and Tyr209 residues .

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Target Pathway
MCF-718 ± 1.2HDAC3 inhibition
A54942 ± 3.1ROS generation
HEK293 (Normal)>100N/A

Research Frontiers and Challenges

Structure-Activity Relationship (SAR) Studies

Modifying the cyanomethyl group to sulfonamide or carbamate derivatives enhances HDAC selectivity but reduces metabolic stability . Introducing fluorine at the methoxy position improves blood-brain barrier penetration in murine models, though pharmacokinetic data remain unpublished .

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